

Oroxylin A: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Effects

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Oroxylim A is a naturally occurring flavonoid predominantly isolated from the medicinal plants Oroxylum indicum and Scutellaria baicalensis.[1][2] This compound has garnered significant scientific interest due to its extensive pharmacological properties, including potent anti-cancer, anti-inflammatory, and neuroprotective activities.[3][4][5] Mechanistically, Oroxylin A exerts its pleiotropic effects by modulating a multitude of critical cellular signaling pathways. These include, but are not limited to, the NF-κB, PI3K/Akt, MAPK, and Wnt/β-catenin pathways.[1][6] It influences fundamental cellular processes such as apoptosis, cell cycle progression, inflammation, and neuronal function. This technical guide provides an in-depth review of the biological activities and pharmacological effects of Oroxylin A, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Anti-Cancer Activities

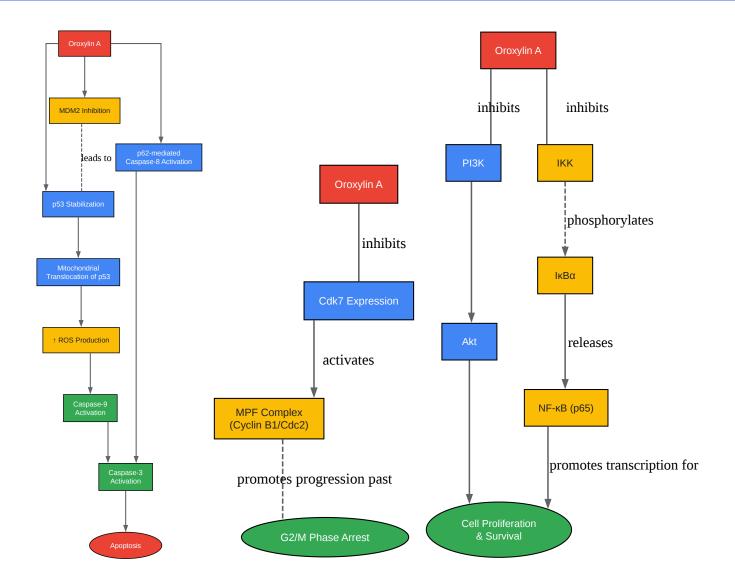
Oroxylin A demonstrates significant anti-tumorigenic potential across a wide range of malignancies, including breast, colon, lung, liver, and gallbladder cancers.[7][8] Its anti-cancer effects are multifaceted, stemming from its ability to induce programmed cell death (apoptosis), halt cell cycle progression, and inhibit metastasis and angiogenesis.[2][9]



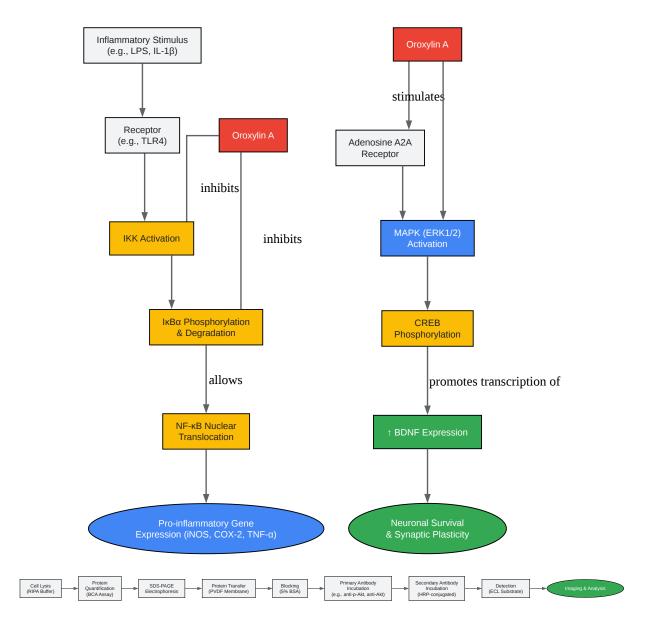
Induction of Apoptosis

Oroxylin A is a potent inducer of apoptosis in various cancer cell lines. A key mechanism involves the stabilization and activation of the tumor suppressor protein p53.[10] **Oroxylin A** promotes the translocation of wild-type p53 to the mitochondria, which in turn disrupts mitochondrial function, increases reactive oxygen species (ROS) levels, and initiates the intrinsic apoptotic pathway.[11] This process is characterized by the modulation of Bcl-2 family proteins and the activation of the caspase cascade.[1] In hepatocellular carcinoma cells, **Oroxylin A**-induced apoptosis is also dependent on p62-mediated activation of caspase-8, a key initiator of the extrinsic apoptotic pathway.[12]









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